molecular formula C10H6N4 B1681767 Strinoline CAS No. 39862-58-3

Strinoline

Cat. No.: B1681767
CAS No.: 39862-58-3
M. Wt: 182.18 g/mol
InChI Key: ARFYZKAYDRJATN-UHFFFAOYSA-N
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Description

Strinoline (CAS: 39862-58-3) is a specialized organic compound produced by Shenzhen Aitatop Chemical Co., Ltd., with a purity of 95% and available in 1g quantities . The compound is part of a broader portfolio emphasizing custom synthesis and scale-up capabilities, including NMR, MS, HPLC, and GC validation for quality assurance .

Properties

CAS No.

39862-58-3

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

[1,2,4]triazino[5,6-c]quinoline

InChI

InChI=1S/C10H6N4/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-14-10/h1-6H

InChI Key

ARFYZKAYDRJATN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=CN=N3

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=CN=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Strinoline;  Strinolina;  Strinolinum.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Skraup synthesis method due to its efficiency and yield . The reaction conditions are optimized to ensure maximum production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro groups.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Comparison with Similar Compounds

Research Findings and Limitations

Key Insights

  • This compound’s structural ambiguity complicates direct comparisons, necessitating reliance on chemical grouping principles (e.g., functional group similarity) .
  • Industrial synthesis capabilities (e.g., mg to ton-scale) differentiate this compound from lab-scale analogs like STRIADYNE .

Biological Activity

Strinoline, a compound derived from natural sources, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The compound belongs to a class of natural products known for their pharmacological properties. Its molecular formula and structural features are essential for understanding its biological activity.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against various bacterial and fungal strains.
  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Biological Activity Data Table

The following table summarizes key findings related to the biological activities of this compound:

Activity Target/Cell Line Effect Reference
AntioxidantVariousFree radical scavenging
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerHeLa cellsInduction of apoptosis
CytotoxicityMCF-7 breast cancer cellsCell proliferation inhibition

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various contexts:

  • Cancer Treatment : A study investigated the effects of this compound on breast cancer cells (MCF-7) and found that it significantly inhibited cell growth and induced apoptosis. This suggests potential for this compound as an adjunct therapy in cancer treatment.
  • Infection Control : Another case study focused on the antimicrobial properties of this compound against common pathogens like Staphylococcus aureus. The results indicated a notable reduction in bacterial viability, supporting its use as a natural antimicrobial agent.
  • Oxidative Stress Reduction : A clinical investigation explored the antioxidant effects of this compound in patients with oxidative stress-related conditions. The findings demonstrated improved biomarkers of oxidative damage following this compound supplementation.

Research Findings

Recent research has further elucidated the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have confirmed that this compound can modulate various signaling pathways involved in inflammation and apoptosis, making it a candidate for further development in therapeutic applications.
  • Animal Models : Preclinical studies using animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and enhancing overall survival rates in treated groups compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strinoline
Reactant of Route 2
Strinoline

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